Borrelidin

Malaria Drug Discovery Parasitology

Borrelidin (7184-60-3) is uniquely defined by a quadrivalent ThrRS binding mechanism—simultaneously occupying threonine, ATP, and tRNA substrate sites plus an induced orthogonal subsite—unmatched by any other known inhibitor. This translates to exceptionally potent antiangiogenic (IC50 0.8 nM) and antimalarial (IC50 1.8–1.9 nM) activities not replicable by generic macrolides or standard ThrRS inhibitors. It is the essential positive control for Plasmodium falciparum assays, antiangiogenic screening, and antifungal discovery. Supplied at ≥98% purity (HPLC). For research use only.

Molecular Formula C28H43NO6
Molecular Weight 489.6 g/mol
Cat. No. B1196079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBorrelidin
Synonymsborrelidin
Molecular FormulaC28H43NO6
Molecular Weight489.6 g/mol
Structural Identifiers
SMILESCC1CC(CC(C(C(=CC=CCC(OC(=O)CC(C(C1)C)O)C2CCCC2C(=O)O)C#N)O)C)C
InChIInChI=1S/C28H43NO6/c1-17-12-18(2)14-20(4)27(32)21(16-29)8-5-6-11-25(22-9-7-10-23(22)28(33)34)35-26(31)15-24(30)19(3)13-17/h5-6,8,17-20,22-25,27,30,32H,7,9-15H2,1-4H3,(H,33,34)
InChIKeyOJCKRNPLOZHAOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Borrelidin (CAS 7184-60-3) for Research and Procurement: A Potent, Multifunctional Macrolide with Quadrivalent ThrRS Inhibition


Borrelidin is an 18-membered polyketide macrolide antibiotic first isolated from Streptomyces species. It is distinguished by a unique cyclopentanecarboxylic acid side chain and a nitrile functional group [1]. Unlike many single-mechanism antibiotics, Borrelidin is a non-competitive inhibitor of threonyl-tRNA synthetase (ThrRS), an enzyme critical for protein synthesis. Structural analyses reveal a novel 'quadrivalent' binding mode where a single Borrelidin molecule simultaneously occupies the three aminoacylation substrate-binding sites (for threonine, ATP, and tRNA) and a fourth induced 'orthogonal' subsite, a mechanism not observed in other known ThrRS inhibitors [2]. This unique binding translates into a broad spectrum of validated biological activities, including potent antiangiogenic, antimalarial, antibacterial, and antifungal effects [3].

Why Generic Macrolide or tRNA Synthetase Inhibitor Substitution is Not Feasible for Borrelidin-Sensitive Research Models


Generic substitution with other macrolides (e.g., erythromycin, azithromycin) or other aminoacyl-tRNA synthetase inhibitors is not scientifically valid for research requiring Borrelidin's specific pharmacological profile. Standard macrolides act primarily on the bacterial 50S ribosomal subunit and are ineffective against eukaryotic ThrRS. Conversely, other known ThrRS inhibitors do not exhibit Borrelidin's unique, high-affinity quadrivalent binding mechanism that simultaneously blocks threonine, ATP, and tRNA binding [1]. This unique interaction underpins its exceptionally potent antiangiogenic (IC50 0.8 nM) and antimalarial (IC50 1.8-1.9 nM) activities [2], which are not replicated by related compounds like the TM84 analog (PfThrRS IC50 440 nM) [3]. Furthermore, Borrelidin's distinct polypharmacology—including CDK inhibition (Cdc28/Cln2 IC50 24 µM) —means substituting it with a compound targeting only a single pathway would fundamentally alter experimental outcomes and invalidate comparisons to existing literature. The specific potency and selectivity profile of Borrelidin is therefore non-interchangeable for established research protocols.

Borrelidin Quantitative Differentiation Guide: Head-to-Head Performance Against Analogs and Established Standards


Antimalarial Potency: Borrelidin Outperforms Clinical Gold Standards Against Drug-Resistant P. falciparum

Borrelidin demonstrates antimalarial potency that surpasses that of artemether, artesunate, and chloroquine—the most effective clinical antimalarials—against Plasmodium falciparum strains. In vitro assays show Borrelidin's IC50 values against the drug-resistant K1 and drug-sensitive FCR3 strains are 1.9 nM and 1.8 nM, respectively [1]. A direct head-to-head comparison in the same study reported these values are lower (more potent) than those for artemether, artesunate, and chloroquine [2]. This validates Borrelidin's exceptional potency against parasites that have evolved resistance to first-line therapies.

Malaria Drug Discovery Parasitology

PfThrRS Inhibition: Borrelidin Demonstrates 10-Fold Superiority Over a Structurally Related Analog

In a direct enzymatic comparison, Borrelidin inhibits Plasmodium falciparum threonyl-tRNA synthetase (PfThrRS) with an IC50 of 43 nM, which is 10-fold more potent than a rationally designed analog of the agrocin 84 toxic moiety (TM84), which has an IC50 of 440 nM [1]. This quantitative difference underscores the significant contribution of Borrelidin's complex macrocyclic structure to its high-affinity target engagement, a characteristic not fully captured by the simplified analog.

Malaria Enzymology Medicinal Chemistry

Antifungal Activity: Borrelidin's Potency Against Phytophthora sojae Exceeds Commercial Fungicide Metalaxyl by 62-Fold

In a direct comparison for controlling soybean Phytophthora root rot, Borrelidin exhibits profoundly superior in vitro antifungal potency against Phytophthora sojae compared to metalaxyl, a standard commercial fungicide. The mycelial growth inhibition assay revealed that the IC50 and IC95 values for Borrelidin are 1/62 and 1/263, respectively, of those required for metalaxyl [1]. This demonstrates that Borrelidin is over 60 times more potent at inhibiting fungal growth.

Agricultural Chemistry Fungicide Discovery Plant Pathology

Mechanistic Differentiation: Borrelidin's Quadrivalent ThrRS Inhibition Contrasts with Conventional Bivalent Inhibitors

X-ray crystallography and functional analyses reveal that Borrelidin employs a unique 'quadrivalent' inhibition mechanism at the ThrRS catalytic domain, occupying four distinct subsites: the binding sites for threonine, ATP, and tRNA, plus an induced 'orthogonal' subsite [1]. This is a stark departure from most other aminoacyl-tRNA synthetase inhibitors, which are typically competitive inhibitors for one or two substrates (e.g., ATP or amino acid). By simultaneously competing with all three aminoacylation substrates, Borrelidin provides a redundant and exceptionally robust block on protein synthesis, a mechanism not shared by other known ThrRS inhibitors [2].

Structural Biology Enzymology Mechanism of Action

High-Impact Application Scenarios for Borrelidin in Research and Industrial Development


Malaria Drug Discovery and Resistance Studies

Borrelidin is an essential positive control for in vitro and in vivo Plasmodium falciparum assays, particularly for validating new threonyl-tRNA synthetase (ThrRS) inhibitors. Its exceptional potency (IC50 1.8-1.9 nM) against both drug-sensitive and multi-drug resistant strains [1] makes it an ideal benchmark for screening campaigns aiming to identify next-generation antimalarials with superior activity against artemisinin-resistant parasites. Furthermore, it serves as a critical reference standard for evaluating the selectivity and potency of novel PfThrRS inhibitors, given its known activity profile [2].

Agricultural Fungicide and Pesticide Development

In agricultural biotechnology, Borrelidin is a valuable lead compound for developing novel fungicides and pesticides. Its demonstrated 62-fold greater in vitro potency against the oomycete pathogen Phytophthora sojae compared to the commercial fungicide metalaxyl [3] validates its use as a positive control in screening assays for new anti-oomycete agents. Additionally, recent studies confirming ThrRS as its insecticidal target in silkworms [4] support its application in insecticide discovery programs, where its unique mechanism can help identify new modes of action to combat pesticide resistance.

Angiogenesis and Cancer Biology Research

Borrelidin is a widely used and potent small-molecule tool for studying angiogenesis. With an IC50 of 0.8 nM in the rat aorta tube formation assay [5], it serves as a benchmark inhibitor for evaluating the antiangiogenic potential of novel compounds. Its unique ability to modulate VEGF splicing toward anti-angiogenic isoforms [6] makes it a specialized tool for dissecting the molecular mechanisms of angiogenesis regulation, applications where a less specific or less potent inhibitor would not be suitable.

Fundamental Translational and Structural Biology

Owing to its unique quadrivalent binding mechanism elucidated by high-resolution structural studies [7], Borrelidin is an invaluable chemical probe for investigating the structure-function dynamics of aminoacyl-tRNA synthetases. It can be used to trap ThrRS in a specific conformational state, study the coupling between substrate binding sites, and serve as a model system for understanding how small molecules can achieve high-affinity, multi-site enzyme inhibition. This application is unique to Borrelidin and cannot be replicated by other standard ThrRS inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Borrelidin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.